(e)-3-Iodo-2-methylacrylic acid
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Overview
Description
(e)-3-Iodo-2-methylacrylic acid is an organic compound with the molecular formula C4H5IO2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (e)-3-Iodo-2-methylacrylic acid typically involves the iodination of 2-methylacrylic acid. One common method is the reaction of 2-methylacrylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 3-position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (e)-3-Iodo-2-methylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methylacrylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or other oxidized compounds.
- Reduction reactions result in the formation of 2-methylacrylic acid.
Scientific Research Applications
(e)-3-Iodo-2-methylacrylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (e)-3-Iodo-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Methylacrylic Acid: Lacks the iodine atom at the 3-position, resulting in different chemical properties and reactivity.
3-Iodoacrylic Acid: Lacks the methyl group at the 2-position, leading to variations in its chemical behavior and applications.
2-Methyl-3-bromoacrylic Acid:
Uniqueness: (e)-3-Iodo-2-methylacrylic acid is unique due to the presence of both a methyl group and an iodine atom, which confer distinct chemical properties and reactivity. The combination of these substituents allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(E)-3-iodo-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZDKULPMFZGQN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CI)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\I)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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